molecular formula C11H8FNOS B13165147 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Katalognummer: B13165147
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: DZOUDBJDCSLKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with a thiazole ring. The presence of the fluorine atom and the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Aldehyde Group Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    4-(3-Methyl-1,2-thiazol-5-yl)benzaldehyde: Similar structure but without the fluorine atom.

Uniqueness

The unique combination of the fluorine atom and the thiazole ring in 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde imparts distinct chemical and biological properties, such as increased stability, enhanced binding affinity, and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H8FNOS

Molekulargewicht

221.25 g/mol

IUPAC-Name

2-fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)8-2-3-9(6-14)10(12)5-8/h2-6H,1H3

InChI-Schlüssel

DZOUDBJDCSLKSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=C1)C2=CC(=C(C=C2)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.